4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step involves coupling the benzofuran moiety with the piperidine and pyridine rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the benzofuran ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzofuran moiety.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidation of the methoxy group can yield a hydroxyl group.
Reduction: Reduction of the carbonyl group can yield an alcohol.
Substitution: Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}benzene
- 4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}thiophene
Uniqueness
4-{[1-(5-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine is unique due to its specific combination of benzofuran, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-16-4-5-18-14(11-16)12-19(26-18)20(23)22-10-2-3-17(13-22)25-15-6-8-21-9-7-15/h4-9,11-12,17H,2-3,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXUOTKBFOMRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCCC(C3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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